molecular formula C6H8N2O4S B8650319 6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione

6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione

Cat. No.: B8650319
M. Wt: 204.21 g/mol
InChI Key: QDUCJSGZWMZJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidinedione core with a methylsulfonylmethyl group attached at the 6-position. Pyrimidinediones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione typically involves the following steps:

    Starting Material: The synthesis begins with 2,4(1H,3H)-Pyrimidinedione as the starting material.

    Methylsulfonylation: The introduction of the methylsulfonylmethyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of 2,4(1H,3H)-Pyrimidinedione with a suitable methylsulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The methylsulfonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or ethanol; low to moderate temperatures.

    Substitution: Sodium azide, thiols; polar aprotic solvents like dimethylformamide or acetonitrile; room temperature to elevated temperatures.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical processes, such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 5-[(methylsulfonyl)methyl]-
  • 2,4(1H,3H)-Pyrimidinedione, 6-[(ethylsulfonyl)methyl]-
  • 2,4(1H,3H)-Pyrimidinedione, 6-[(methylsulfonyl)ethyl]-

Uniqueness

6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonylmethyl group at the 6-position enhances its reactivity and potential for forming diverse derivatives. This compound’s unique structure allows for targeted interactions with specific enzymes and receptors, making it a valuable tool in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C6H8N2O4S

Molecular Weight

204.21 g/mol

IUPAC Name

6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H8N2O4S/c1-13(11,12)3-4-2-5(9)8-6(10)7-4/h2H,3H2,1H3,(H2,7,8,9,10)

InChI Key

QDUCJSGZWMZJAT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CC(=O)NC(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-(Chloromethyl)-1H-pyrimidine-2,4-dione (175 g, 1.09 mol) was dissolved in DMF (2 L) and methanesulphinic acid sodium salt (133.5 g, 1.31 mol) was added. The reaction was heated to 125° C. for 2 hours then allowed to cool and the suspension filtered and concentrated in vacuo to give a yellow solid. The crude material was washed with water, filtered, then triturated with toluene. The solid was filtered then triturated with isohexane to leave the desired compound as a yellow solid (250 g). The material was used without further purification.
Quantity
175 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
133.5 g
Type
reactant
Reaction Step Two

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